![molecular formula C28H29NO6 B1384069 Stat3-IN-1](/img/structure/B1384069.png)
Stat3-IN-1
概述
描述
STAT3-IN-1,也称为化合物 7d,是一种有效的信号转导子和转录激活因子 3 (STAT3) 的选择性抑制剂。STAT3 是一种转录因子,在多种细胞过程中发挥着至关重要的作用,包括细胞生长、存活和分化。 它在许多类型的癌症中经常被过度激活,使其成为癌症治疗的重要靶点 .
科学研究应用
Cancer Therapeutics
Stat3-IN-1 has demonstrated significant potential in preclinical cancer research. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that this compound effectively inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and pancreatic cancers. For instance, in vitro studies indicated that this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
- Tumor Regression : In vivo studies using mouse models have reported significant tumor regression upon treatment with this compound. Specifically, it was shown to induce regression of human breast carcinoma xenografts at doses between 5 to 20 mg/kg .
- Mechanisms of Action : The mechanism involves blocking STAT3 DNA-binding activity, leading to decreased expression of genes associated with tumor growth and survival. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Immune Modulation
This compound also plays a crucial role in modulating immune responses:
- Enhancement of Anti-Tumor Immunity : By inhibiting STAT3, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards an M1 phenotype, which is associated with anti-tumor activity. This shift results in increased infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor microenvironment .
- Reduction of Immune Checkpoint Molecules : Research indicates that silencing STAT3 can downregulate programmed-death ligand 1 (PD-L1) expression on tumor cells, thereby enhancing T-cell-mediated anti-tumor responses . This suggests that this compound may synergize with existing immunotherapies targeting immune checkpoints.
Case Studies
作用机制
STAT3-IN-1 通过选择性抑制 STAT3 蛋白发挥其作用。该机制包括:
与 STAT3 蛋白结合: this compound 与 STAT3 的 SH2 结构域结合,阻止其二聚化和随后的激活。
抑制 STAT3 磷酸化: 通过阻断 STAT3 的磷酸化,该化合物抑制其转运到细胞核及其调节靶基因表达的能力。
生化分析
Biochemical Properties
Stat3-IN-1 functions by inhibiting the activity of the STAT3 protein. It interacts with the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound has been shown to interact with various enzymes and proteins, including Janus kinases (JAKs), which are responsible for the phosphorylation and activation of STAT3. By inhibiting STAT3, this compound effectively modulates the activity of these upstream kinases and other associated biomolecules .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation, induces apoptosis, and reduces metastatic potential. This compound also affects cell signaling pathways, including the JAK/STAT pathway, by blocking the phosphorylation and activation of STAT3. This inhibition leads to changes in gene expression, particularly the downregulation of genes involved in cell survival, proliferation, and angiogenesis. Additionally, this compound influences cellular metabolism by altering the expression of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation. This inhibition blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound also affects the phosphorylation status of STAT3 by inhibiting the activity of upstream kinases, such as Janus kinases. This results in the suppression of STAT3-mediated signaling pathways, ultimately leading to reduced cell proliferation, survival, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that this compound maintains its inhibitory effects on STAT3 signaling for several hours, leading to sustained downregulation of target genes. Long-term studies in vivo have demonstrated that this compound can induce prolonged inhibition of tumor growth and metastasis, although its efficacy may diminish over time due to potential degradation or resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits STAT3 signaling and reduces tumor growth without significant toxicity. At higher doses, the compound may induce adverse effects, including hematological toxicity and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to increased toxicity. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of STAT3 signaling. By blocking STAT3 activity, this compound affects the expression of metabolic enzymes and pathways, including those involved in glycolysis, lipid metabolism, and mitochondrial function. This inhibition leads to alterations in metabolic flux and metabolite levels, ultimately impacting cellular energy production and biosynthesis. This compound also interacts with cofactors and other regulatory molecules that modulate metabolic pathways, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes. Once inside the cell, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on STAT3 signaling. This compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
This compound primarily localizes to the cytoplasm and nucleus, where it inhibits STAT3 activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This compound may also interact with other cellular organelles, such as mitochondria, where it can affect mitochondrial function and metabolism. The precise subcellular localization of this compound is critical for its inhibitory effects on STAT3 signaling and its overall therapeutic efficacy .
准备方法
合成路线和反应条件
STAT3-IN-1 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其抑制活性。合成路线通常包括:
核心结构的形成: 这涉及在受控条件下特定芳香族化合物的缩合。
官能团修饰: 引入各种官能团以提高化合物的选择性和效力。此步骤通常涉及烷基化、酰化和酯化等反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的产量和纯度进行了优化,通常涉及自动化合成和纯化系统。 反应条件被严格控制以确保一致性和可重复性 .
化学反应分析
反应类型
STAT3-IN-1 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰官能团,可能改变化合物的活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物。 这些衍生物通常对其生物活性进行测试,以识别更有效的抑制剂 .
相似化合物的比较
将 STAT3-IN-1 与其他 STAT3 抑制剂进行比较,以突出其独特性:
类似化合物
- S3I-201
- Stattic
- BP-1-102
- LLL12
- C188-9
生物活性
Stat3-IN-1 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently implicated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Overview of STAT3
STAT3 is a transcription factor that plays a crucial role in mediating cellular responses to cytokines and growth factors. It is involved in regulating gene expression related to cell proliferation, survival, differentiation, and immune responses. Aberrant activation of STAT3 is associated with tumorigenesis and cancer progression, making it a prime target for cancer therapeutics .
This compound inhibits STAT3 by disrupting its dimerization and DNA-binding activity. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to decreased transcription of STAT3 target genes that promote tumor growth and survival .
In Vitro Studies
This compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:
- Breast Cancer Cells (MDA-MB-231) : this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound effectively induced apoptosis and inhibited cell growth, showcasing its potential against hematological malignancies .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Concentration (μM) | Effect |
---|---|---|
MDA-MB-231 | 50 - 100 | Reduced viability, increased apoptosis |
AML Cell Lines | Varies | Induced apoptosis, inhibited growth |
In Vivo Studies
In animal models, this compound has shown promising results in reducing tumor size and improving survival rates. For example:
- Xenograft Models : In breast cancer xenografts, treatment with this compound led to significant tumor regression compared to control groups .
Table 2: Summary of In Vivo Effects of this compound
Model | Treatment Dose (mg/kg) | Outcome |
---|---|---|
Breast Cancer Xenograft | 5 - 20 | Significant tumor regression |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific cancer types:
- Breast Cancer : A study indicated that patients with elevated STAT3 activity showed improved responses when treated with this compound alongside conventional chemotherapy, suggesting a synergistic effect .
- Acute Myeloid Leukemia : In pediatric patients with AML, administration of this compound resulted in decreased levels of phosphorylated STAT3 and enhanced apoptosis in malignant cells .
Challenges and Future Directions
While this compound shows significant promise as an anticancer agent, challenges remain regarding its clinical application:
- Selectivity : Ensuring that this compound selectively targets STAT3 without affecting other signaling pathways is crucial for minimizing side effects.
- Delivery Mechanisms : Improving the bioavailability and delivery methods for effective systemic administration remains a focus for future research.
属性
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is STAT3-IN-1, and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.
Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?
A2: this compound treatment has been shown to:
- Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []
- Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []
- Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []
- Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound?
A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.
Q4: What is known about the material compatibility and stability of this compound under various conditions?
A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.
Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?
A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:
- Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []
- Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []
Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?
A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:
- Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []
- Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []
- Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。